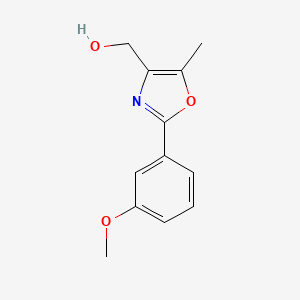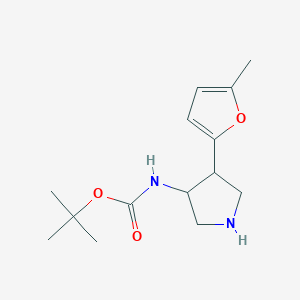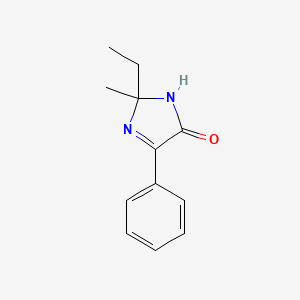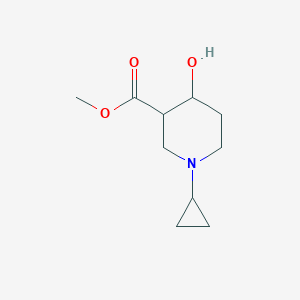![molecular formula C12H16ClN3O B1478533 (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098109-29-4](/img/structure/B1478533.png)
(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Vue d'ensemble
Description
“(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol” is a compound that has been studied in the context of antitubercular activity . It is part of a chemotype that was developed from a readily available 2,6-diazaspiro[3.4]octane building block .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, the synthesis of a selective muscarinic agonist commenced from readily available 4-piperidone . The key feature of this process is the preparation and resolution of a piperidin-4-ylacetic acid .
Applications De Recherche Scientifique
Anticancer Drug Design
The pyrazine compound has been investigated for its potential as an anticancer agent. It targets the protein tyrosine phosphatases (PTPs) pathway, which is crucial for cell proliferation, diversity, migration, and metabolism . Specifically, the SHP2 protein, a member of the PTPs family, is closely related to cancer. By optimizing known inhibitors and introducing new linkers, researchers aim to design effective anticancer drugs .
Synthesis of Pyrazine Derivatives
The compound serves as a precursor in the synthesis of various pyrazine derivatives. These derivatives are synthesized through processes like the Suzuki–Miyaura coupling, which can yield intermediates with significant yields . Such intermediates are valuable for further chemical modifications and applications in medicinal chemistry.
Structural Analysis and Crystallography
Pyrazine compounds are subjects of structural and crystallographic studies. Single-crystal X-ray diffraction techniques are used to determine the precise unit cell parameters, which are essential for understanding the compound’s molecular geometry and interactions . This information is vital for drug design and material science applications.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is employed to study the intermolecular interactions of pyrazine compounds. This method helps in visualizing and quantifying the contributions of different interactions towards crystal packing . Such analyses are crucial for predicting the stability and behavior of the compound in various environments.
Computational Chemistry
Computational methods, such as the energy density model B3LYP/6-31G(d,p), are used to estimate interaction energies between molecules. These studies provide insights into the molecular mechanisms of action and can guide the design of more effective compounds .
Biological Activity Spectrum
The pyrazine nucleus is known for its broad spectrum of biological activities. It has been documented for its roles as an anti-mycobacterial, anti-malarial, anti-viral, and anti-cancer agent, among others . Research into these activities can lead to the development of new therapeutic agents.
Pharmacological Inhibitors
The compound’s role in the development of pharmacological inhibitors is significant. Targeting catalytic sites of specific proteins, such as the SHP2 cascade, can lead to the creation of novel inhibitors with potential therapeutic applications .
In Vitro Toxicological Studies
In vitro toxicological studies, such as the MTT assay, are conducted to measure the cytotoxicity effect of pyrazine compounds against specific cell lines . These studies are fundamental for assessing the safety and efficacy of the compound before proceeding to clinical trials.
Propriétés
IUPAC Name |
[6-(3-chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-11(15-5-4-14-10)16-6-9(7-17)12(8-16)2-1-3-12/h4-5,9,17H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHYDJQOCXYDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)


![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)





![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)
